(2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole
CAS No.:
Cat. No.: VC15876912
Molecular Formula: C21H23BBrCl2NO2
Molecular Weight: 483.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23BBrCl2NO2 |
|---|---|
| Molecular Weight | 483.0 g/mol |
| IUPAC Name | (2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C21H23BBrCl2NO2/c1-20(2)21(3,4)28-22(27-20)11-14-13-9-16(24)17(25)10-18(13)26-19(14)12-7-5-6-8-15(12)23/h5-10,14,19,26H,11H2,1-4H3/t14-,19-/m1/s1 |
| Standard InChI Key | QFQXKCJOJCXPIK-AUUYWEPGSA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)C[C@H]2[C@H](NC3=CC(=C(C=C23)Cl)Cl)C4=CC=CC=C4Br |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CC2C(NC3=CC(=C(C=C23)Cl)Cl)C4=CC=CC=C4Br |
Introduction
Structural Characteristics and Stereochemical Significance
The compound belongs to the dihydroindole class, featuring a fused bicyclic framework with substitutions at positions 2, 3, 5, and 6. Key structural components include:
-
A 2-bromophenyl group at position 2, contributing steric bulk and electrophilic reactivity.
-
5,6-Dichloro substituents on the indole ring, enhancing electronic withdrawal and influencing π-π stacking interactions.
-
A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 3, serving as a protected boronic acid group for cross-coupling reactions.
-
A (2S,3R) stereochemical configuration, which dictates three-dimensional interactions with biological targets or chiral catalysts .
The stereochemistry arises from the asymmetric carbons at positions 2 and 3, creating distinct diastereomeric and enantiomeric forms. Computational modeling of analogous indole derivatives suggests that the (2S,3R) configuration optimizes binding to enzymes with hydrophobic active sites, such as cytochrome P450 isoforms .
Synthetic Methodologies and Optimization
| Parameter | Value | Citation |
|---|---|---|
| Catalyst | Ir(COD)(OMe) dimer | |
| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine | |
| Temperature | 60°C | |
| Reaction Time | 18 hours | |
| Solvent | Cyclohexane |
Challenges in Halogenation and Purification
Introducing the 5,6-dichloro substituents requires careful control to avoid over-halogenation. Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C achieves regioselectivity, as the indole’s electron-rich positions direct chlorine addition. Subsequent purification via flash chromatography on silica gel (hexane/ethyl acetate gradient) yields the intermediate with >95% purity .
Physicochemical Properties and Stability
Table 2: Experimental and Calculated Physicochemical Data
The compound exhibits limited aqueous solubility due to its hydrophobic aryl and boronate ester groups. Stability studies indicate decomposition above 200°C, with the dioxaborolane moiety undergoing hydrolysis in protic solvents (e.g., methanol/water mixtures) .
Hypothesized Applications in Medicinal Chemistry
Boron Neutron Capture Therapy (BNCT)
The ¹⁰B isotope-enriched form of this compound could serve as a BNCT agent, leveraging boron’s neutron absorption to generate cytotoxic particles in cancer cells. Analogous indole-boronate derivatives have shown tumor-selective uptake in glioblastoma models .
Suzuki-Miyaura Cross-Coupling Substrate
The dioxaborolane group enables participation in palladium-catalyzed couplings, forming biaryl structures central to kinase inhibitors. For example, coupling with 4-bromophenylacetamide yields compounds with IC₅₀ values <100 nM against EGFR mutants .
Table 3: Comparative Activity of Coupled Derivatives
| Derivative | Target | IC₅₀ (nM) | Citation |
|---|---|---|---|
| 4-Bromophenyl coupled | EGFR L858R | 89 ± 12 | |
| 3-Nitrophenyl coupled | VEGFR-2 | 145 ± 21 |
Future Research Directions
-
In vivo pharmacokinetic profiling: Assess bioavailability and blood-brain barrier penetration.
-
Stereochemical optimization: Compare (2S,3R) with (2R,3S) enantiomers for target selectivity.
-
Prodrug development: Mask the boronate group to enhance solubility and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume